6-cyclobutyl-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “6-cyclobutyl-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine” is a complex organic molecule. It contains several functional groups, including a cyclobutyl group, a methyl group, a triazolo[4,3-b]pyridazine group, an azetidine group, and a pyrimidin-4-amine group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple heterocyclic rings. The triazolo[4,3-b]pyridazine group is a fused ring system containing nitrogen atoms, which can participate in various interactions in biological systems . The cyclobutyl and azetidine groups are smaller cyclic structures, which can influence the overall shape and reactivity of the molecule .Scientific Research Applications
Heterocyclic Chemistry and Synthesis
The synthesis and functionalization of heterocyclic compounds like triazolo[4,3-b]pyridazine and pyrimidine derivatives are of significant interest due to their potential biological activities. Studies have explored various synthetic routes to create these heterocycles, which serve as core structures for the development of molecules with potential antitumor and antimicrobial activities (Riyadh, 2011; Toplak et al., 1999; Khashi et al., 2015) Riyadh, 2011; Toplak et al., 1999; Khashi et al., 2015.
Antitumor and Antimicrobial Activities
Compounds featuring triazolo and pyrimidine rings have been studied for their antitumor and antimicrobial properties. For example, novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives demonstrated potent anti-tumor cytotoxic activity in vitro against different human cancer cell lines (Ahmed et al., 2014) Ahmed et al., 2014. Similarly, the antimicrobial activity of certain [1,2,4]triazolo and pyrimidine derivatives has been evaluated, highlighting their potential as antimicrobial agents (Bhuiyan et al., 2006) Bhuiyan et al., 2006.
Enzyme Inhibition and Biological Activity
The structural motifs present in triazolo and pyrimidine derivatives are of interest in the design of enzyme inhibitors and other biologically active molecules. For instance, some derivatives have been investigated for their potential as inhibitors of enzymes like 15-lipoxygenase, which is significant for developing anti-inflammatory drugs (Asghari et al., 2016) Asghari et al., 2016.
Theoretical and Mechanistic Studies
Theoretical and mechanistic studies on triazolo and pyrimidine derivatives contribute to understanding their chemical behavior and potential applications in medicinal chemistry. Such research aids in the rational design of new compounds with desired biological activities (Crabb et al., 1997) Crabb et al., 1997.
Properties
IUPAC Name |
6-cyclobutyl-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8/c1-12-21-22-16-6-7-17(23-26(12)16)25-9-14(10-25)24(2)18-8-15(19-11-20-18)13-4-3-5-13/h6-8,11,13-14H,3-5,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOSUDJCOZRUJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC=NC(=C4)C5CCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.